molecular formula C15H8F6O2 B1323000 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 177733-57-2

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1323000
CAS No.: 177733-57-2
M. Wt: 334.21 g/mol
InChI Key: CQHZXIFZCHSGIU-UHFFFAOYSA-N
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Description

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a high-value biphenyl derivative designed for advanced pharmaceutical and organic materials research. This compound features a carboxylic acid functional group on one phenyl ring and two strongly electron-withdrawing trifluoromethyl groups in the meta positions on the opposing ring, creating a unique molecular scaffold with significant potential in drug discovery and materials science . Biphenyl cores are fundamental intermediates in organic synthesis and are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct more complex molecular architectures . The presence of the trifluoromethyl groups is of particular interest in medicinal chemistry, as this motif is known to enhance metabolic stability, membrane permeability, and overall bioavailability in active pharmaceutical ingredients (APIs) . Researchers can utilize this compound as a versatile building block for developing novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobials, and antitumor agents, following the proven biological significance of biphenyl structures . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific inquiries regarding bulk pricing, synthesis, and additional technical data, please contact our technical sales team.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-2-1-3-9(4-8)13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHZXIFZCHSGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629606
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177733-57-2
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Description: The core biphenyl structure is formed via Suzuki-Miyaura cross-coupling between 3,5-bis(trifluoromethyl)bromobenzene and phenylboronic acid.
  • Catalysts: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used.
  • Conditions: The reaction is typically carried out in a biphasic solvent system (e.g., toluene/water) with a base like potassium carbonate at temperatures around 80–110°C for 12–16 hours.
  • Yields: Reported yields for this step can reach up to 82% under optimized conditions.
  • Notes on Steric Effects: The bulky trifluoromethyl groups reduce electron density on the aromatic ring, which can slow the oxidative addition step of the Pd catalyst. Electron-rich ligands such as SPhos can be used to enhance catalytic efficiency.

Oxidation to Carboxylic Acid

  • Reaction Description: The biphenyl intermediate is oxidized to introduce the carboxylic acid group at the desired position.
  • Oxidizing Agents: Potassium permanganate (KMnO₄) or Oxone (potassium peroxymonosulfate) are commonly employed.
  • Conditions: Oxidation is performed in aqueous or mixed solvent systems at ambient or slightly elevated temperatures (20–45°C).
  • Outcome: The oxidation converts methyl or other substituents on the biphenyl ring into the carboxylic acid functionality with high selectivity.

Purification

  • Techniques: Column chromatography on silica gel using ethyl acetate/hexane gradients followed by recrystallization from ethanol.
  • Purity: High-performance liquid chromatography (HPLC) analysis confirms purity levels exceeding 98%.
  • Impurity Removal: Chelating agents such as EDTA are used during washing steps to remove residual palladium catalyst.
Step Reagents/Catalysts Solvent System Temperature Time Yield (%) Notes
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/Water 80–110°C 12–16 hours Up to 82 Electron-rich ligands improve yield
Oxidation KMnO₄ or Oxone Aqueous or mixed 20–45°C Several hours High Selective oxidation to carboxylic acid
Purification Silica gel chromatography, recrystallization Ethyl acetate/hexane, ethanol Ambient Variable >98% purity EDTA wash to remove Pd residues
  • Catalyst Selection: Use of Pd catalysts with bulky, electron-rich phosphine ligands enhances turnover and compensates for steric hindrance from trifluoromethyl groups.
  • Reaction Medium: Biphasic systems improve mixing and facilitate product isolation.
  • Scale-Up: Continuous flow reactors and microwave-assisted heating have been explored to improve reaction kinetics and scalability.
  • Spectroscopic Characterization: Structural confirmation is achieved by ¹H and ¹³C NMR, ¹⁹F NMR (showing characteristic CF₃ signals), FT-IR (carboxyl C=O stretch near 1700 cm⁻¹), and high-resolution mass spectrometry.
  • The precursor 3,5-bis(trifluoromethyl)benzoic acid can be synthesized via bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin in acidic media, followed by oxidation steps, providing a route to key intermediates for biphenyl synthesis.
  • The presence of trifluoromethyl groups significantly influences electronic properties and reactivity, necessitating careful optimization of reaction conditions.

The preparation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is efficiently achieved through a two-step process involving Suzuki-Miyaura cross-coupling of 3,5-bis(trifluoromethyl)bromobenzene with phenylboronic acid, followed by selective oxidation to introduce the carboxylic acid group. Optimization of catalysts, reaction conditions, and purification methods enables high yields and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds with similar structures to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid exhibit significant biological activity, including antimicrobial and anti-inflammatory effects. The trifluoromethyl groups are believed to enhance the compound's potency as a pharmaceutical agent .

Case Study: Interaction with Biological Targets

Studies have shown that this compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for enhancing the efficacy of the compound in biological systems, indicating its potential utility in drug development .

2. Fluorination in Drug Design

Fluorinated compounds are often more stable and exhibit improved pharmacokinetics compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups can prevent metabolic degradation by blocking hydroxylation processes mediated by cytochrome P450 enzymes . This characteristic is particularly valuable in designing drugs that require prolonged efficacy.

Materials Science Applications

1. Advanced Material Development

The unique properties of this compound make it suitable for developing advanced materials, particularly in coatings and polymers. Its high thermal stability and chemical resistance are beneficial for applications requiring durable materials .

2. Photovoltaic Applications

Research into organic photovoltaic materials has identified compounds with similar structures as promising candidates for improving efficiency in solar cells. The incorporation of fluorinated groups can enhance electron mobility and stability in organic semiconductors .

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid can be contextualized against analogous biphenyl-carboxylic acid derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound 177733-57-2 C₁₅H₈F₆O₂ 334.21 3'-CF₃, 5'-CF₃, 3-COOH High lipophilicity; receptor targeting
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 195457-74-0 C₁₅H₈F₆O₂ 334.21 3'-CF₃, 5'-CF₃, 4-COOH Building block for drug synthesis
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid 893638-50-1 C₁₅H₈F₆O₂ 334.22 3'-CF₃, 5'-CF₃, 2-COOH Structural isomer; similar stability
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 168618-48-2 C₁₄H₉F₃O₂ 266.22 2'-CF₃, 3-COOH Lower molecular weight; simpler synthesis
5-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 1214343-03-9 C₁₄H₉F₃O₂ 266.22 5-CF₃ (monosubstituted), 3-COOH Intermediate for agrochemicals

Key Observations

Positional Isomerism: The 3-carboxylic acid isomer (target compound) is differentiated from the 2- and 4-carboxylic acid isomers (CAS: 893638-50-1 and 195457-74-0) by the carboxylic acid group’s placement.

Trifluoromethyl Substitution: Bis(trifluoromethyl) substitution (as in the target compound) increases electron-withdrawing effects and lipophilicity compared to monosubstituted analogs (e.g., 2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid). This enhances metabolic stability and membrane permeability, critical for pharmacokinetics .

Biological Activity: Compounds like 5-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic Acid (CAS: N/A) demonstrate potent P2Y14 receptor antagonism (IC₅₀ < 10 nM), highlighting the role of trifluoromethyl groups in optimizing ligand-receptor interactions . The target compound’s bis(trifluoromethyl) groups may offer superior binding affinity compared to monosubstituted derivatives.

Synthetic Challenges :

  • The introduction of multiple trifluoromethyl groups requires specialized reagents (e.g., CF₃Cu intermediates) and catalysts, as seen in rhodium-catalyzed decarboxylative coupling methods for biphenyl-carboxylic acids .

Purity and Stability :

  • High-purity (>95%) biphenyl-carboxylic acids are typically achieved via semi-preparative HPLC (Method B), as reported for structurally related compounds . The target compound’s stability may necessitate storage at 2–8°C, similar to its 4-carboxylic acid analog .

Research Implications

  • Drug Design : The target compound’s bis(trifluoromethyl) configuration positions it as a promising candidate for optimizing receptor antagonists or enzyme inhibitors, leveraging enhanced lipophilicity and electronic effects.
  • Material Science : Fluorinated biphenyls are also explored in liquid crystal and polymer industries, where substituent patterns dictate thermal stability and phase behavior .

Biological Activity

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (C15H8F6O2) is a synthetic organic compound notable for its unique structural characteristics, including two trifluoromethyl groups attached to a biphenyl framework and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry.

  • Molecular Formula : C15H8F6O2
  • Molecular Weight : 334.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 177733-57-2

The compound's structure allows it to engage in hydrophobic interactions, making it an effective probe in biochemical assays and studies.

This compound exhibits its biological activities through several mechanisms:

  • Hydrophobic Interactions : The compound interacts with various enzymes and proteins primarily through hydrophobic interactions, influencing their activity and stability.
  • Enzyme Inhibition : It can bind to specific biomolecules, leading to either inhibition or activation of enzymatic functions depending on the binding site and conformational changes induced by the compound.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors and regulatory proteins, affecting cellular processes such as proliferation and differentiation.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary of key findings:

Study Cell Line IC50 (µM) Effect Observed
MDCK>100No cytotoxic effect observed
Bcl-2 expressing cancer cellsSub-micromolarGrowth inhibition
Various cancer cell linesVaries significantlyInhibition of cell viability

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on Madin-Darby canine kidney (MDCK) cells, this compound showed no significant cytopathic effects at concentrations up to 100 µM. This indicates a relatively low toxicity profile in non-cancerous cell lines .

Case Study 2: Anti-Cancer Activity

Research involving Bcl-2-expressing human cancer cell lines demonstrated that derivatives of this compound exhibited sub-micromolar IC50 values. The most active derivatives showed potent growth-inhibitory activity against these cancer cells, suggesting that modifications to the core structure could enhance therapeutic potential .

Metabolic Pathways

The metabolic pathways for this compound involve phase I and phase II reactions. It undergoes oxidation and reduction processes which can alter its biological activity. These metabolic transformations are crucial for understanding the pharmacokinetics and dynamics of the compound within biological systems.

Q & A

Basic: What is the structural significance of the trifluoromethyl groups in 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid?

Answer: The two trifluoromethyl (-CF₃) groups at the 3' and 5' positions on the biphenyl scaffold enhance electron-withdrawing effects, which influence the compound’s acidity, solubility, and binding affinity in supramolecular or biological systems. The carboxylic acid group at the 3-position further contributes to hydrogen-bonding interactions, making it a versatile building block for metal-organic frameworks (MOFs) or medicinal chemistry applications .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer: A key method involves rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aryl halides. For example, [1,1'-biphenyl]-3-carboxylic acid derivatives can be synthesized under optimized conditions (e.g., Rh catalyst, 80–100°C, 12–24 hours) to achieve high yields (>90%). Regioselectivity is influenced by steric and electronic factors of substituents, as demonstrated in analogous biphenyl syntheses .

Advanced: How can researchers address regioselectivity challenges during the synthesis of trifluoromethyl-substituted biphenylcarboxylic acids?

Answer: Regioselectivity issues (e.g., undesired ortho/meta byproducts) can be mitigated by:

  • Catalyst tuning : Rhodium or iridium catalysts with bulky ligands favor para-substitution .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) direct coupling to less hindered positions. Computational modeling (DFT) aids in predicting regiochemical outcomes .
  • Stepwise functionalization : Pre-functionalizing one aryl ring before coupling reduces competing pathways .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : ¹⁹F NMR quantifies trifluoromethyl group integrity, while ¹H/¹³C NMR resolves biphenyl regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and purity, especially for derivatives like acylsulfonamides .
  • X-ray crystallography : Resolves steric clashes induced by -CF₃ groups in crystal lattices .

Advanced: How does this compound compare structurally to related anti-inflammatory agents like diflunisal?

Answer: Diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) shares a biphenyl-carboxylic acid core but lacks trifluoromethyl groups. The -CF₃ substituents in the target compound increase metabolic stability and lipophilicity, potentially enhancing blood-brain barrier penetration. Comparative SAR studies using ILoE (interligand nuclear Overhauser effects) can map binding interactions in protein targets like Bcl-x(L) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer: It serves as a precursor for:

  • Acylsulfonamide prodrugs : Derivatives like 3',5'-dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-carboxamide show nanomolar affinity for apoptosis regulators (e.g., Bcl-x(L)) .
  • Metal chelators : The carboxylic acid group coordinates transition metals for catalytic or diagnostic applications .

Advanced: How do researchers manage impurities in large-scale synthesis?

Answer: Critical impurities include regioisomers (e.g., 5-substituted naphthalenes) and decarboxylation byproducts. Strategies include:

  • Chromatographic purification : Reverse-phase HPLC with C18 columns resolves polar impurities .
  • Quality control : USP/Ph.Eur. guidelines for related substances (e.g., ≤0.15% for eltrombopag intermediates) ensure batch consistency .

Advanced: What computational tools are used to predict the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Models transition states in decarboxylative coupling to predict regioselectivity .
  • Molecular docking : Screens derivatives against protein targets (e.g., Mcl-1) to prioritize synthesis .
  • QSAR models : Correlate -CF₃ substitution patterns with logP and bioavailability .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves and goggles to avoid skin/eye contact with carboxylic acid .
  • Ventilation : Prevents inhalation of fine particles during milling .
  • First aid : Immediate rinsing with water for exposure, followed by medical consultation .

Advanced: How is the compound utilized in materials science?

Answer: Its rigid biphenyl core and -CF₃ groups make it suitable for:

  • Liquid crystals : Trifluoromethyl groups reduce melting points and enhance optical anisotropy .
  • MOFs : Carboxylic acid coordinates with metal nodes (e.g., Zn²⁺) to form porous networks for gas storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
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3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

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